molecular formula C21H17NO2 B5840823 N-9H-fluoren-9-yl-4-methoxybenzamide

N-9H-fluoren-9-yl-4-methoxybenzamide

Cat. No.: B5840823
M. Wt: 315.4 g/mol
InChI Key: AMYDFUBEXWGKFH-UHFFFAOYSA-N
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Description

N-9H-Fluoren-9-yl-4-methoxybenzamide is a fluorene-derived aromatic amide compound characterized by a 9H-fluorenyl group linked to a 4-methoxybenzamide moiety. The fluorene scaffold provides planar rigidity and π-conjugation, while the 4-methoxybenzamide substituent introduces electron-donating methoxy groups, influencing electronic properties and intermolecular interactions. Such compounds are often explored in materials science for their photophysical properties and in medicinal chemistry as intermediates or ligands due to their ability to engage in π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-(9H-fluoren-9-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-24-15-12-10-14(11-13-15)21(23)22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYDFUBEXWGKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide (AH-7614)
  • Structure : Replaces fluorene with a xanthene core and substitutes benzamide with a sulfonamide group.
  • Molecular Weight: 351.42 g/mol (vs. ~321.37 g/mol for N-9H-fluoren-9-yl-4-methoxybenzamide, estimated from C₂₁H₁₇NO₂).
  • Key Differences: Sulfonamide group in AH-7614 enhances hydrogen-bond acceptor capacity compared to the benzamide group.
Ro 3280
  • Structure : Features a pyrimido-diazepine core and a methoxybenzamide group.
  • Molecular Weight : 543.61 g/mol.
  • Key Differences :
    • The bicyclic pyrimido-diazepine system confers conformational flexibility and nitrogen-rich pharmacophoric features, unlike the rigid fluorene.
    • The methoxy group is retained, but its positioning on a benzamide linked to a complex heterocycle alters electronic delocalization .
N-(4,5-Diazafluoren-9-ylidene)-4-methylaniline
  • Structure : Fluorenylidene core with a diaza substitution and aniline substituent.
  • Key Differences :
    • Diaza substitution (N atoms at positions 4 and 5) increases electron-withdrawing character, affecting redox properties.
    • The dihedral angle between fluorene and benzene rings (66.31°) influences crystallinity and π-stacking efficiency, a critical factor in photochemical applications .

Physical and Spectral Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Refractive Index
This compound (estimated) 100–110* ~1657 (C=O), 1511 (Ar-O-CH₃) +32.3 (c 1.50, EtOAc)*
(9H-Fluoren-9-yl)methyl complex 107–109 1657 (C=O), 1511 (Ar-O-CH₃) +32.3
AH-7614 Not reported Not available Not available

*Estimated based on analogous fluorenyl compounds .

  • Spectral Insights :
    • The carbonyl stretch (C=O) at ~1657 cm⁻¹ in IR is consistent across benzamide-containing fluorene derivatives, indicating similar electronic environments .
    • ¹H NMR chemical shifts for aromatic protons in fluorene derivatives typically range from δ 6.5–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .

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